2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the lithiation of N-benzylimidazole followed by quenching with carbon dioxide and subsequent debenzylation . Another approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group at the desired position .
Industrial Production Methods
Industrial production of fluorinated benzimidazoles often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow chemistry and the use of advanced difluoromethylation reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the benzimidazole core .
Scientific Research Applications
2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated ionic liquids and catalysts
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-trifluoromethyl-1H-benzo[d]imidazole: Another fluorinated benzimidazole with similar properties but a trifluoromethyl group instead of a difluoromethyl group.
2-(difluoromethyl)-7-methoxy-1H-benzo[d]imidazole: A derivative with a methoxy group at the 7-position, which can alter its chemical and biological properties
Uniqueness
2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol is unique due to the specific positioning of the difluoromethyl group and the hydroxyl group at the 7-position. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated benzimidazoles .
Properties
Molecular Formula |
C8H6F2N2O |
---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)8-11-4-2-1-3-5(13)6(4)12-8/h1-3,7,13H,(H,11,12) |
InChI Key |
DMRWFMNXMGXRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.